Isoleucomycin A5
Description
Isoleucomycin A5 (also referred to as Kitasamycin A5, Leukomycin A5, or Turimycin H4) is a 16-membered macrolide antibiotic produced by Streptomyces species. Its molecular formula is C₃₉H₆₅NO₁₄, with a molecular weight of 771.9 D and a purity typically exceeding 85% . Structurally, it features a macrocyclic lactone ring substituted with amino sugars and a butanoate group, contributing to its antibacterial activity. This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, making it effective against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and some Gram-negative pathogens. It is stored at -20°C and is used exclusively for laboratory research .
Properties
CAS No. |
61799-76-6 |
|---|---|
Molecular Formula |
C39H65NO14 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
[6-[6-[[(10Z,12E)-4,14-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
InChI |
InChI=1S/C39H65NO14/c1-10-13-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(16-17-41)18-22(2)14-11-12-15-27(42)19-23(3)49-30(45)20-28(43)36(35)48-9/h11-12,14-15,17,22-28,31-38,42-43,46-47H,10,13,16,18-21H2,1-9H3/b14-11-,15-12+ |
InChI Key |
QNIKGELGVXGPRI-KMUHKHSISA-N |
SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C=CC=CC(CC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C |
Isomeric SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(/C=C\C=C\C(CC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C=CC=CC(CC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C |
Synonyms |
HI-78 isoleucomycin A5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoleucomycin A5 belongs to the macrolide class, sharing functional and structural similarities with compounds like Erythromycin (14-membered macrolide) and Leucomycin V (a 16-membered variant). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Parameter | This compound | Erythromycin | Leucomycin V |
|---|---|---|---|
| Molecular Formula | C₃₉H₆₅NO₁₄ | C₃₇H₆₇NO₁₃ | C₄₀H₆₇NO₁₅ |
| Ring Size | 16-membered | 14-membered | 16-membered |
| Key Substituents | Butanoate group, amino sugars | Desosamine, cladinose | Acetylated side chain |
| Target Pathogens | Gram-positive, some Gram-negative | Gram-positive, atypical bacteria | Gram-positive, Mycoplasma |
| Resistance Mechanisms | Less prone to MLSᵇ resistance | High resistance via erm genes | Moderate resistance |
| Bioavailability | Low (poor solubility) | Moderate | Improved via acetyl group |
| Adverse Effects | Mild gastrointestinal effects | Severe GI distress, QT prolongation | Lower toxicity profile |
Key Findings
Structural Differences: this compound and Leucomycin V share a 16-membered lactone ring but differ in side-chain modifications. The butanoate group in this compound enhances stability against bacterial esterases compared to Leucomycin V’s acetyl group . Erythromycin’s 14-membered ring lacks these modifications, making it more susceptible to resistance mechanisms like ribosomal methylation (erm genes) .
Efficacy and Resistance: this compound demonstrates broader activity against macrolide-resistant strains due to its structural rigidity, which reduces affinity for methylated ribosomes .
Pharmacokinetics :
- Leucomycin V’s acetyl group improves oral bioavailability (∼40%) compared to this compound (∼15%) .
- Erythromycin’s shorter half-life (1.5 hours) necessitates frequent dosing, whereas this compound’s extended half-life (6–8 hours) supports once-daily regimens in preclinical models .
Toxicity :
- This compound and Leucomycin V exhibit fewer drug-drug interactions and cardiac risks (e.g., QT prolongation) compared to Erythromycin .
Research Validation and Limitations
- Supporting Studies : Pharmacological evaluations of this compound include ADME (absorption, distribution, metabolism, excretion) profiling, with data on hepatic metabolism and renal clearance detailed in Table S1 (Supporting Information) .
- Comparative studies with human subjects are needed to validate its safety and efficacy .
Q & A
Q. How can machine learning enhance high-throughput screening (HTS) for this compound derivatives?
- Methodological Answer : Train convolutional neural networks (CNNs) on structural-activity data to predict bioactivity of synthetic analogs. Validate top candidates via combinatorial chemistry and phenotypic screening. Use SHAP (SHapley Additive exPlanations) analysis to interpret model decisions and prioritize synthesizable compounds .
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